2,3-dihydro-1H-indene-5-carboxamide 2,3-dihydro-1H-indene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 103204-17-7
VCID: VC0010426
InChI: InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12)
SMILES: C1CC2=C(C1)C=C(C=C2)C(=O)N
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

2,3-dihydro-1H-indene-5-carboxamide

CAS No.: 103204-17-7

VCID: VC0010426

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-indene-5-carboxamide - 103204-17-7

Description

2,3-dihydro-1H-indene-5-carboxamide is a chemical compound belonging to the indene family, possessing potential in research and industrial applications due to its unique properties in biological and chemical processes. N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CT-327, is a derivative of this compound and acts as a Janus kinase 2 (JAK2) inhibitor. 2-Amino-2,3-dihydro-1H-indene-5-carboxamides have also been designed and synthesized as discoidin domain receptor 1 (DDR1) inhibitors .

The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves multiple steps, with the preparation of N-(cyclopropylmethyl)indan-1-amine being a key intermediate. Analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are used to analyze this compound, determining its purity, identity, and quantity.

Other similar compounds include 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid , 2,3-dihydro-1H-indene-5-carboxylic acid , and N-propyl-2,3-dihydro-1H-indene-5-carboxamide . A process exists for producing (2S)-2-dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, a useful pharmaceutical agent .

CAS No. 103204-17-7
Product Name 2,3-dihydro-1H-indene-5-carboxamide
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 2,3-dihydro-1H-indene-5-carboxamide
Standard InChI InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12)
Standard InChIKey GBPWDYCNVWWKRQ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)C(=O)N
Canonical SMILES C1CC2=C(C1)C=C(C=C2)C(=O)N
Synonyms 5-Indancarboxamide(6CI)
PubChem Compound 17983126
Last Modified Jul 17 2023

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